Biochemical Potency and Kinase Selectivity: Bay 61-3606 vs. R406, Entospletinib and TAK-659
In a head‑to‑head comparison of Syk inhibitors using recombinant kinase assays, Bay 61-3606 exhibits a Ki of 7.5 nM and an IC50 of 10 nM against Syk [1]. This potency is comparable to entospletinib (IC50 7.7 nM) and superior to the clinically approved fostamatinib (active metabolite R406, IC50 41 nM) . TAK-659 (mivavotinib) is more potent (IC50 3.2 nM) but is a dual Syk/FLT3 inhibitor, whereas Bay 61-3606 maintains a cleaner selectivity profile against a panel of six related kinases (Lyn, Fyn, Src, Itk, Btk, with Ki values >4.7 µM, representing >600‑fold selectivity) [2].
| Evidence Dimension | Biochemical potency against Syk (Ki / IC50) and selectivity window |
|---|---|
| Target Compound Data | Ki = 7.5 nM; IC50 = 10 nM; Ki > 4.7 µM for Lyn, Fyn, Src, Itk, Btk |
| Comparator Or Baseline | R406 (fostamatinib active metabolite): IC50 = 41 nM; Entospletinib: IC50 = 7.7 nM; TAK-659: IC50 = 3.2 nM (dual Syk/FLT3) |
| Quantified Difference | Bay 61-3606 is 4‑fold more potent than R406; >600‑fold selective over Lyn/Fyn/Src/Itk/Btk |
| Conditions | Recombinant kinase activity assays; selectivity assessed at up to 4.7 µM |
Why This Matters
High potency combined with a well‑defined selectivity window ensures that observed cellular effects can be attributed primarily to Syk inhibition, reducing the risk of confounding off‑target activities.
- [1] Yamamoto N, Takeshita K, Shichijo M, Kokubo T, Sato M, Nakashima K, Ishimori M, Nagai H, Li YF, Yura T, Bacon KB. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents. J Pharmacol Exp Ther. 2003 Sep;306(3):1174-81. doi: 10.1124/jpet.103.052316. PMID: 12766258. View Source
- [2] Cayman Chemical. BAY 61-3606 (hydrochloride) Product Datasheet. Ki = 7.5 nM; Kis >4.7 µM for Lyn, Fyn, Src, Itk, BTK. View Source
